N-(4-hydroxyphenyl)-N,N',N'-trimethylsulfamide
Description
N-(4-Hydroxyphenyl)-N,N',N'-trimethylsulfamide is a sulfamide derivative characterized by a central sulfamide group (S(=O)₂N) substituted with three methyl groups and a 4-hydroxyphenyl moiety. These methods yield sulfamides with variable alkyl/aryl substituents, highlighting the versatility of sulfamide in chemical design.
Properties
IUPAC Name |
4-[dimethylsulfamoyl(methyl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-10(2)15(13,14)11(3)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLSNMWDYINSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-N,N’,N’-trimethylsulfamide typically involves the reaction of 4-hydroxyaniline with trimethylsulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents include ethanol or methanol, and catalysts such as palladium complexes can be used to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of N-(4-hydroxyphenyl)-N,N’,N’-trimethylsulfamide may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-N,N’,N’-trimethylsulfamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The sulfamide group can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-hydroxyphenyl)-N,N’,N’-trimethylsulfamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-N,N’,N’-trimethylsulfamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the sulfamide group can interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects such as inhibition of cancer cell growth or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfamide Derivatives
Cytotoxic Activity Against Cancer Cell Lines
N-(4-Hydroxyphenyl)-N,N',N'-trimethylsulfamide (referred to as Compound 11 in ) exhibits moderate cytotoxic activity. Compared to β-carboline derivatives, its IC₅₀ values are higher in most cell lines but comparable in prostate (PC-3) and ovarian (OVCAR-03) cancers (Table 1).
Table 1: Cytotoxic Activity (IC₅₀, μM) of Sulfamide and Related Compounds
| Compound | PC-3 (Prostate) | OVCAR-03 (Ovarian) |
|---|---|---|
| N-(4-Hydroxyphenyl)-trimethylsulfamide (11) | 1.37–1.83 | 1.09–1.65 |
| 1-(4-N,N-Dimethylaminophenyl)-β-carboline [17] | 1.37 | 1.09 |
| N'-(2-Chlorobenzylidene)-β-carboline [19] | 1.83 | 1.65 |
This suggests that the sulfamide scaffold retains activity in specific cancer types but may lack broad-spectrum potency compared to β-carboline analogs .
Other Sulfamide Derivatives
Comparison with Functional Analogs: Sulfonamides and Thioureas
Sulfonamides
- N-(4-Hydroxyphenyl)benzenesulfonamide : Exhibits hydrogen-bonded networks (N–H⋯O, O–H⋯O) critical for crystal packing, a feature that may influence solubility and bioavailability compared to sulfamides .
- N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide: Market data indicate its use in unspecified industrial applications, with regional production hubs in Europe, Asia, and North America .
Table 2: Physical Properties of Sulfamide and Sulfonamide Derivatives
| Compound | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|
| N-(4-Hydroxyphenyl)-trimethylsulfamide | Not reported | Not reported | Not reported |
| N-(4-Hydroxyphenyl)-N'-phenylthiourea | 1.386 | 405.5 | 10.15 |
| N-(4-Hydroxyphenyl)benzenesulfonamide | Not reported | Not reported | Not reported |
Thioureas
Enzyme Inhibition and Selectivity
- N-(4-Hydroxyphenyl)maleimide (13): Exhibits IC₅₀ = 12.9 μM against monoacylglycerol lipase (MGL), with alkoxy-substituted analogs (e.g., compound 16, IC₅₀ = 5.75 μM) showing enhanced potency.
Biological Activity
N-(4-hydroxyphenyl)-N,N',N'-trimethylsulfamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, antioxidant effects, and other relevant pharmacological activities based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its trimethylsulfamide group attached to a 4-hydroxyphenyl moiety. This structural configuration is believed to influence its biological activity significantly.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . A study evaluating various derivatives highlighted that compounds with similar structures demonstrated significant cytotoxicity against cancer cell lines, particularly A549 (non-small cell lung cancer) cells. The compound's ability to reduce cell viability and suppress migration suggests a promising avenue for further development as an anticancer agent .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | Viability Reduction (%) | Mechanism of Action |
|---|---|---|---|
| N-(4-hydroxyphenyl)-β-alanine | A549 | 86.1 | Induces apoptosis, inhibits migration |
| Compound 20 | A549 | 50 | Antioxidant properties |
| Compound with 4-NO2 | A549 | 31.2 | Structural modification enhances activity |
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, including the DPPH radical scavenging assay. Compounds with similar phenolic structures have shown robust antioxidant activity, which is crucial in mitigating oxidative stress-related diseases .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | FRAP Assay Result |
|---|---|---|
| This compound | High | Significant |
| BHT (control) | 22 | Moderate |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Effects : The compound appears to induce apoptosis in cancer cells and inhibit their migration, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
- Antioxidant Mechanism : It may exert its antioxidant effects by scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage.
Case Studies and Experimental Findings
In vivo studies conducted on animal models have demonstrated that related compounds lacking hepatotoxicity retain significant analgesic effects. For instance, novel derivatives were tested for their safety profiles and efficacy in pain management without adverse liver effects . These findings suggest that this compound could be developed into safer therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
